molecular formula C22H18FN5O4S B2541868 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-04-9

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2541868
CAS RN: 894034-04-9
M. Wt: 467.48
InChI Key: XMMXHSWLRFFVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 4-fluorophenyl group, and a thiazolo[3,2-b][1,2,4]triazol-6-yl group . These groups are connected by an ethyl linker and an oxalamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a common method for synthesizing benzodioxin derivatives involves the reaction of a phenol with a halogenated compound in the presence of a base . The synthesis of the thiazolo[3,2-b][1,2,4]triazol-6-yl group could potentially involve a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzodioxin ring system is a fused six-membered benzene ring and a five-membered dioxin ring . The thiazolo[3,2-b][1,2,4]triazol-6-yl group is a fused five-membered thiazole ring and a six-membered triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the oxalamide group could potentially undergo hydrolysis to form two carboxylic acids . The benzodioxin ring might be susceptible to oxidative cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a crucial role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

Organic Synthesis

Several synthetic methods have been developed to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks. These include:

Spirolactone Synthesis

Rhodium(III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates leads to the synthesis of highly rigid spirolactones. This reaction involves a cascade of C–H activation followed by C–H annulation and lactonization .

Cytotoxic Properties

The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Although not directly related to the compound , this information highlights the importance of structural modifications in bioactivity .

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4S/c23-14-3-1-13(2-4-14)19-26-22-28(27-19)16(12-33-22)7-8-24-20(29)21(30)25-15-5-6-17-18(11-15)32-10-9-31-17/h1-6,11-12H,7-10H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMXHSWLRFFVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.